molecular formula C25H29N5O3 B2823002 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1421584-18-0

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Katalognummer B2823002
CAS-Nummer: 1421584-18-0
Molekulargewicht: 447.539
InChI-Schlüssel: WUTVYSSVXBUMAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These types of compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds have been synthesized for the treatment of Alzheimer’s disease (AD) .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has demonstrated the synthesis and evaluation of new hybrid compounds, which incorporate chemical fragments of well-known antiepileptic drugs. These compounds have shown broad spectra of activity across preclinical seizure models, indicating potential as novel anticonvulsant agents. The highest protection against seizures without impairing motor coordination in animals suggests a better safety profile compared to existing antiepileptic drugs (Kamiński et al., 2015).

Aldose Reductase Inhibitory and Antioxidant Activities

Pyrido[1,2-a]pyrimidin-4-one derivatives, through the introduction of hydroxy groups and optimization of side chains, have shown significant inhibitory potency against aldose reductase, a key enzyme in the diabetic complications pathway. Additionally, these compounds displayed notable antioxidant properties, indicating their potential in managing oxidative stress-related conditions (La Motta et al., 2007).

Phosphodiesterase Inhibition

A series of phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of type V phosphodiesterase (PDE5), with potential applications in treating conditions like erectile dysfunction and pulmonary hypertension. Their selective inhibition of PDE5, coupled with in vivo oral antihypertensive activity, highlights their therapeutic promise (Dumaitre & Dodic, 1996).

Anticancer and Anti-inflammatory Activities

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds target multiple pathways, showcasing their potential as therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Antifungal Effects

Compounds containing pyrimidin-amine derivatives have shown significant antifungal effects against various fungi types. Their ability to inhibit fungal growth suggests potential applications in developing new antifungal agents (Jafar et al., 2017).

Zukünftige Richtungen

While future directions for your specific compound were not found, similar compounds have been considered as lead compounds for the development of Alzheimer’s disease drugs .

Eigenschaften

IUPAC Name

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVYSSVXBUMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.